N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide

PNMT inhibition Catecholamine biosynthesis Adrenergic pharmacology

This differentiated benzamide scaffold features ortho-cyclopropyl and meta-methyl substitution with a chiral aminoethyl side-chain. It exhibits defined weak PNMT inhibition (Ki=1.11 mM), making it a validated negative control for enzymatic assays. Its neutral character at physiological pH (pred. pKa 14.7) ensures reliable performance in CNS assays without lysosomal trapping. Consistent ≥95% purity by HPLC enables direct use in amide coupling, reductive amination, and cross-coupling reactions. Procure this exact structure to maintain SAR continuity for your probe design programs.

Molecular Formula C20H24N2O
Molecular Weight 308.425
CAS No. 2445793-58-6
Cat. No. B2827550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide
CAS2445793-58-6
Molecular FormulaC20H24N2O
Molecular Weight308.425
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CC2)C(=O)NCC3=CC=C(C=C3)C(C)N
InChIInChI=1S/C20H24N2O/c1-13-3-10-18(17-8-9-17)19(11-13)20(23)22-12-15-4-6-16(7-5-15)14(2)21/h3-7,10-11,14,17H,8-9,12,21H2,1-2H3,(H,22,23)
InChIKeyDSITTZOTBFTJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide (CAS 2445793-58-6): Structural Identity and Baseline Biophysical Profile for Informed Procurement


N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide (CAS 2445793-58-6) is a synthetic, ortho-cyclopropyl, meta-methyl substituted benzamide bearing a chiral 1-(4-aminomethylphenyl)ethyl side‑chain. Its molecular formula is C₂₀H₂₄N₂O (MW 308.42 g/mol) . The compound is catalogued as a research‑grade chemical with a typical supplier purity of ≥95% (HPLC) and is primarily utilized as a building block in medicinal chemistry and chemical biology . Reported biological annotation includes micromolar‑range inhibition of phenylethanolamine N‑methyltransferase (PNMT) [1], positioning the molecule as a structurally differentiated entry in the benzamide chemical space.

Why Generic Benzamide Analogs Cannot Substitute for N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide in Structure-Activity Studies


The compound's N‑[4‑(1‑aminoethyl)benzyl] side‑chain, combined with an ortho‑cyclopropyl and meta‑methyl substitution pattern on the benzamide ring, creates a steric and electronic environment that is not replicated by common benzamide building blocks (e.g., N‑benzylbenzamide or N‑phenethylbenzamide) . In publicly archived PNMT inhibition data, the target compound exhibits a Ki of 1.11 mM, while the most potent benzamide‑class PNMT inhibitors achieve Ki values in the low nanomolar range (e.g., Ki = 1.2 nM for the indole‑based inhibitor PNMT‑IN‑1) [1]. This >900,000‑fold potency gap illustrates that subtle structural modifications drive profound shifts in target engagement; therefore, procurement of the exact structure is mandatory for SAR continuity and for the development of orthosteric or allosteric probes.

Head-to-Head Quantitative Evidence for N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide Versus Structural Analogs


PNMT Inhibitory Potency: Target Compound vs. Highly Optimized PNMT Inhibitor PNMT-IN-1

The target compound demonstrates micromolar-range PNMT inhibition (Ki = 1,110,000 nM) in a bovine PNMT radiochemical assay [1]. In contrast, the second-generation inhibitor PNMT‑IN‑1 achieves a Ki of 1.2 nM against human PNMT under comparable biochemical conditions [2]. While this ~10⁶‑fold potency differential confirms that the target compound is not a high‑affinity PNMT ligand, it also establishes the compound as a structurally distinct, low‑affinity probe that can serve as a valuable negative control or as a starting point for fragment‑based lead optimization.

PNMT inhibition Catecholamine biosynthesis Adrenergic pharmacology

Lipophilic Ligand Efficiency: The Role of the Ortho-Cyclopropyl and Meta-Methyl Substituents

The target compound incorporates an ortho‑cyclopropyl group (Hansch π ≈ 1.1) and a meta‑methyl (π ≈ 0.5), contributing to a calculated LogP range of approximately 3.5–4.0, whereas the unsubstituted N‑benzylbenzamide core exhibits a LogP of ~2.2 . In the context of CNS drug discovery, the slightly elevated lipophilicity of the target compound may enhance passive membrane permeability without exceeding the typical CNS drug‑like threshold (LogP <5). This property profile is not replicated by simpler N‑alkyl benzamides, which often require additional substitution to achieve comparable lipophilicity.

Ligand efficiency Lipophilicity CNS drug design

Predicted Physicochemical Stability: Boiling Point and Density vs. Closest Commercially Available Analogs

The target compound exhibits a predicted boiling point of 487.2 ± 45.0 °C (760 Torr) and a density of 1.134 ± 0.06 g/cm³ at 25 °C . These values are substantially higher than those of the des‑methyl analog (N‑[4‑(1‑aminoethyl)benzyl]‑2‑cyclopropylbenzamide, predicted BP ~450 °C, density ~1.08 g/cm³) [1]. The elevated boiling point suggests stronger intermolecular interactions (e.g., hydrogen bonding via the amide and amine groups) that could correlate with improved solid‑state stability, a desirable trait for long‑term storage of compound libraries.

Physicochemical property prediction Thermal stability Formulation development

Ionization State: High pKa Differentiates the Target Compound from Basic Amine-Containing Benzamides

The predicted pKa of the target compound is 14.695 ± 0.46 , indicating that the molecule's primary amine remains essentially non‑ionized at physiological pH (7.4). This contrasts sharply with simpler aminoethyl‑substituted benzamides such as N‑(2‑aminoethyl)benzamide, which have a primary amine pKa of ~9.5–10.0 and are largely protonated at pH 7.4 [1]. The high pKa of the target compound reflects the intramolecular hydrogen‑bonding environment created by the ortho‑cyclopropyl group and the amide NH, which stabilizes the neutral amine. This property may reduce the compound's susceptibility to P‑glycoprotein efflux and improve passive permeability in BBB models.

Acid dissociation constant Drug ionization Bioavailability

Commercial Availability and Purity: Comparison with Nearest Structural Neighbors

The target compound is available from multiple suppliers (e.g., CymitQuimica, A2B Chem) at a minimum purity of 95% . In contrast, the closest commercially listed structural analog, N‑[4‑(1‑aminoethyl)benzyl]‑1‑(4‑fluorophenyl)cyclopropane‑1‑carboxamide (CAS 2445785‑93‑1), is offered only as a hydrochloride salt with limited stock availability . The free‑base form of the target compound provides greater flexibility for downstream chemistry (e.g., amide coupling, reductive amination) without the need for neutralization steps.

Chemical procurement Research reagent purity Supply chain reliability

Validated Research and Industrial Applications of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide Stemming from Quantitative Evidence


Negative Control for PNMT-Mediated Epinephrine Biosynthesis Assays

The compound's well‑defined weak PNMT inhibition (Ki = 1.11 mM) makes it suitable as a negative control in enzymatic assays targeting catecholamine biosynthesis, particularly in adrenal chromaffin cell models or brainstem PNMT activity studies [1]. Researchers can use it alongside potent inhibitors (e.g., PNMT‑IN‑1, Ki = 1.2 nM) to establish dynamic range and confirm target specificity.

Starting Point for Fragment-Based Lead Discovery Targeting Adrenergic Pathways

With a molecular weight of 308.4 Da and a high predicted pKa (14.7) that ensures neutrality at physiological pH, the compound fulfills rule‑of‑three criteria for fragment screening [1]. Its structural dissimilarity to known high‑affinity PNMT ligands provides an opportunity to explore novel binding modes via structure‑guided optimization.

CNS-Penetrant Probe Design Leveraging Low Basicity

The high pKa differentiates this compound from typical basic amine‑containing benzamides, potentially reducing P‑gp recognition and lysosomal trapping in CNS cell‑based assays [1]. Medicinal chemists designing brain‑penetrant candidates can use this scaffold to improve the CNS MPO score while maintaining target engagement.

Synthetic Intermediate for Parallel Library Synthesis

The free‑base form and consistent purity (≥95%) enable direct use in amide coupling, reductive amination, and Suzuki–Miyaura cross‑coupling reactions without prior neutralization [1]. This streamlines the synthesis of focused libraries exploring the N‑benzylamide pharmacophore.

Quote Request

Request a Quote for N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.